4,4'-Thiodiphthalic anhydride

Vue d'ensemble

Description

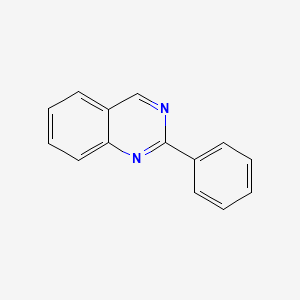

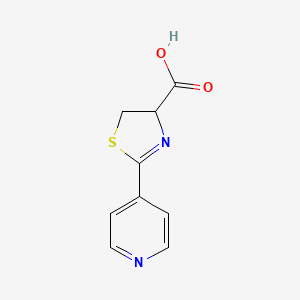

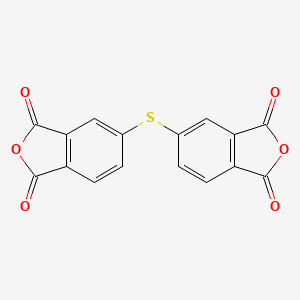

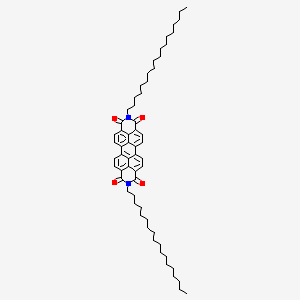

4,4’-Thiodiphthalic anhydride (TDPA) is an organic compound with the chemical formula C16H10O4S . It is a colorless to pale yellow crystal, soluble in organic solvents such as benzene and methylene chloride .

Molecular Structure Analysis

The molecular structure of 4,4’-Thiodiphthalic anhydride consists of two phthalic anhydride units connected by a sulfur atom . The molecular formula is C16H10O4S .Chemical Reactions Analysis

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This mechanism is likely applicable to 4,4’-Thiodiphthalic anhydride as well.Physical And Chemical Properties Analysis

4,4’-Thiodiphthalic anhydride is a colorless to pale yellow crystal . It is soluble in organic solvents such as benzene and methylene chloride . It has a low melting point and can slowly decompose at room temperature .Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

4,4'-Thiodiphthalic anhydride, similar to its derivatives, shows diverse chemical reactivity. Studies have explored its reactivity towards various nucleophiles, leading to the production of carboxylic acid derivatives. These derivatives exhibit unique chemical structures, with their properties confirmed by spectroscopic analyses such as NMR, IR, and MS spectra. Density functional theory (DFT) studies help in understanding the chemical and physical characteristics of these compounds (Abuelizz et al., 2022).

Catalysis in Organic Synthesis

Nickel-catalyzed cycloadditions involving thiophthalic anhydrides and alkynes have been developed. This process leads to the formation of sulfur-containing heterocyclic compounds. It allows for selective formations of thioisocoumarins, benzothiophenes, and thiochromones under varied reaction conditions, showcasing the versatility of thiodiphthalic anhydride in organic synthesis (Inami et al., 2011).

Dynamic Reversible Networks in Material Science

In the field of material science, the reaction of thiols and anhydrides, such as thiodiphthalic anhydride, is used in the fabrication of covalent adaptable networks (CANs). These networks demonstrate tunable dynamic covalent chemistry. The dynamic characteristics of thiol-anhydride elastomers, glasses, composites, and photopolymers are explored, highlighting the application of thiodiphthalic anhydride in creating materials with specific properties such as temperature-dependent stress relaxation and reprocessing abilities (Podgórski et al., 2020).

Magnetic Properties in Coordination Polymers

Coordination polymers based on 4,4'-thiodiphthalic anhydride exhibit interesting magnetic properties. For instance, cobalt(II) and nickel(II) coordination polymers demonstrate spin-canting metamagnetism and weak ferromagnetic behavior. These findings suggest potential applications in materials science, particularly in the development of magnetic materials (Yao et al., 2017).

Antimicrobial and Antioxidant Activity

In the pharmaceutical domain, compounds derived from homophthalic anhydride, a related compound, have been tested for antimicrobial and antioxidant activities. While they show weak or no antimicrobial activity, certain compounds demonstrate promising antioxidant activities. This indicates the potential of thiodiphthalic anhydride derivatives in developing antioxidant agents (Youssef & Amin, 2010).

Mécanisme D'action

Target of Action

It’s known that anhydrides like tdpa generally interact with water and nitrogen compounds .

Mode of Action

TDPA, like other anhydrides, reacts with water to form carboxylic acids . This reaction involves a nucleophilic attack on the carbonyl group of the anhydride, followed by the removal of a leaving group . The relative reactivity of carboxylic acid derivatives like TDPA towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .

Biochemical Pathways

The reaction of anhydrides with water and nitrogen compounds can influence various biochemical processes, including the formation and breakdown of carboxylic acids .

Result of Action

The conversion of anhydrides to carboxylic acids can have various effects at the molecular and cellular level, depending on the specific context and environment .

Action Environment

TDPA is a colorless to pale yellow crystal that is soluble in organic solvents such as benzene and methylene chloride . It is stable in air, but may explode at high temperatures or when in contact with strong oxidants . Environmental factors such as temperature, presence of water, and the type of solvent can influence the action, efficacy, and stability of TDPA .

Safety and Hazards

Propriétés

IUPAC Name |

5-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O6S/c17-13-9-3-1-7(5-11(9)15(19)21-13)23-8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCJRSXXXCZFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Thiodiphthalic anhydride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)

![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)